Acidity Modulation vs. 4-Hydroxybenzoic Acid
The introduction of a bromine atom at the 2-position substantially increases the acidity of the carboxylic group. The predicted pKa of 2‑bromo‑4‑hydroxybenzoic acid is 3.22±0.10 , whereas the parent 4‑hydroxybenzoic acid has a literature pKa of 4.48 [1]. This represents a ΔpKa of −1.26, meaning the brominated compound is approximately 18‑fold more ionized at neutral pH. The regioisomer 5‑bromo‑2‑hydroxybenzoic acid (pKa 2.61) [2] and the dibrominated derivative 3,5‑dibromo‑4‑hydroxybenzoic acid (pKa 3.79) flank this value, confirming that the 2‑bromo‑4‑hydroxy substitution pattern uniquely centres the acidity in a range suited for pH‑sensitive extractions and metal‑coordination applications.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa 3.22±0.10 (predicted) |
| Comparator Or Baseline | 4-Hydroxybenzoic acid: pKa 4.48; 5-Bromo-2-hydroxybenzoic acid: pKa 2.61; 3,5-Dibromo-4-hydroxybenzoic acid: pKa 3.79 |
| Quantified Difference | ΔpKa = −1.26 vs. 4‑hydroxybenzoic acid; ΔpKa = +0.61 vs. 5‑bromo‑2‑hydroxybenzoic acid; ΔpKa = −0.57 vs. 3,5‑dibromo‑4‑hydroxybenzoic acid |
| Conditions | Predicted values using ACD/Labs or similar algorithms; experimental confirmation pending |
Why This Matters
The intermediate acidity (between mono‑ and dibrominated analogs) allows selective ionization at pH 4–5, enabling differential extraction or chromatographic separation that is impossible with the parent 4‑hydroxybenzoic acid.
- [1] Chegg. Organic Chemistry Question: pKa of 2-bromobenzoic acid and 4-hydroxybenzoic acid. https://www.chegg.com/homework-help/questions-and-answers/organic-chem-related-2-bromobenzoic-acid-pka-284-4-hydroxybenzoic-acid-pka-448-4-methoxyp-q73305611 (accessed 2026-04-25). View Source
- [2] ChemBase. 5-Bromo-2-hydroxybenzoic acid – pKa data. https://www.chembase.cn/compound/69477.html (accessed 2026-04-25). View Source
